![molecular formula C17H21ClN2 B1413458 R-1-Biphenyl-4-ylmethylpyrrolidin-3-ylamine hydrochloride CAS No. 2026971-32-2](/img/structure/B1413458.png)
R-1-Biphenyl-4-ylmethylpyrrolidin-3-ylamine hydrochloride
Overview
Description
The compound “R-1-Biphenyl-4-ylmethylpyrrolidin-3-ylamine hydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common structure in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors .Molecular Structure Analysis
The pyrrolidine ring in this compound is likely to contribute to its stereochemistry due to the non-planarity of the ring . The biphenyl group could add to the compound’s structural complexity and potentially influence its biological activity.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. Pyrrolidine rings can undergo a variety of reactions, including functionalization of the ring .Scientific Research Applications
Behavioral Pharmacology and Neurochemistry
Studies have explored the behavioral pharmacology and neurochemistry of compounds affecting serotonin receptors, demonstrating potential applications in treating anxiety and affective disorders. The anxiolytic and antidepressant potentials of specific serotonin receptor antagonists highlight the importance of understanding receptor-specific interactions for therapeutic applications (Hudzik et al., 2003). Similarly, the neurochemistry and neurotoxicity of MDMA, a phenylisopropylamine with structural relevance, have been extensively studied, contributing to our understanding of its effects and potential therapeutic uses (Mckenna & Peroutka, 1990).
Antibody-Based Methods and Stereochemistry
Antibody-based methods for analyzing environmental and food contaminants emphasize the importance of specific and sensitive detection techniques for various compounds, including herbicides and toxic metabolites (Fránek & Hruška, 2018). The study of stereochemistry in pharmacological agents, such as phenylpiracetam, underlines the critical role of molecular orientation in enhancing therapeutic efficacy, suggesting a similar potential for research into R-1-Biphenyl-4-ylmethylpyrrolidin-3-ylamine hydrochloride (Veinberg et al., 2015).
Environmental Remediation and Chromatography
The remediation of environmental pollutants, such as polychlorinated biphenyls (PCBs), involves understanding the mechanisms of microbial degradation and the role of plant-microbe interactions, which could be relevant for compounds with environmental persistence (Jing et al., 2018). Advances in chromatography, including hydrophilic interaction chromatography (HILIC), are crucial for the separation and analysis of polar compounds, potentially applicable to the study of R-1-Biphenyl-4-ylmethylpyrrolidin-3-ylamine hydrochloride (Jandera, 2011).
properties
IUPAC Name |
(3R)-1-[(4-phenylphenyl)methyl]pyrrolidin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2.ClH/c18-17-10-11-19(13-17)12-14-6-8-16(9-7-14)15-4-2-1-3-5-15;/h1-9,17H,10-13,18H2;1H/t17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUZKKYLFLGXAH-UNTBIKODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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